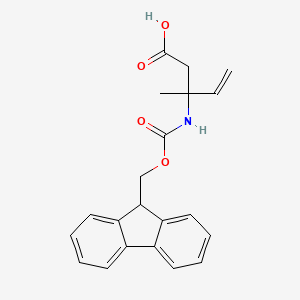

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

Description

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a synthetic, non-natural amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features a pent-4-enoic acid backbone with a methyl substituent at the β-carbon and a racemic (±) configuration at the chiral center. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing peptide-based therapeutics and biochemical probes .

Key structural attributes:

- Molecular formula: C₂₁H₂₃NO₄ (estimated based on analogs).

- Functional groups: Fmoc-protected amine, carboxylic acid, and a terminal alkene.

- Stereochemistry: Racemic mixture (±), enabling flexibility in stereochemical applications.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUTSMBIWACHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. For instance, a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy has been developed . This method allows for the efficient synthesis of Fmoc-protected amino acids with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Fmoc Group Removal: The Fmoc group is typically removed using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF).

Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is utilized in the production of various biochemical and pharmaceutical products

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process and is removed under basic conditions to reveal the free amine group. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Aromatic Groups

N-Fmoc-3-Amino-3-Phenylpropanoic Acid (CAS 180181-93-5)

- Molecular formula: C₂₃H₂₁NO₄.

- Key difference : A phenyl group replaces the methyl substituent, increasing hydrophobicity and steric bulk.

- Impact : The aromatic ring enhances π-π stacking in peptide helices but may reduce coupling efficiency in SPPS due to steric hindrance .

(R)-3-(Fmoc-Amino)-4-(3-Pyridyl)Butyric Acid (CAS 269396-66-9)

Chain Length and Unsaturation

N-Fmoc-3-Aminooctanoic Acid (CAS 683219-87-6)

- Molecular formula: C₂₃H₂₇NO₄.

- Key difference: Extended alkyl chain (C8 vs.

- Impact: Increased lipophilicity favors membrane permeability but reduces conformational rigidity compared to the pent-4-enoic acid backbone .

N-Fmoc-(3S,4S)-4-Amino-5-Cyclohexyl-3-Hydroxypentanoic Acid (Fmoc-ACHPA)

Stereochemical and Functional Group Modifications

(S)-N-Fmoc-α-Methylcyclohexylalanine (CAS 1934266-55-3)

- Molecular formula: C₂₅H₂₉NO₄.

- Key difference : α-Methyl and cyclohexyl substituents.

- Impact : High enantiomeric purity (≥98% ee) improves stereochemical precision in drug design but requires complex synthesis .

N-Fmoc-L-Statine (N-Fmoc-(3S,4S)-4-Amino-3-Hydroxy-6-Methylheptanoic Acid)

Data Table: Structural and Functional Comparison

Biological Activity

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a significant compound in the field of peptide synthesis, primarily due to its role as a protected amino acid. This article explores its biological activity, mechanisms of action, applications in research, and relevant findings from recent studies.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the protection of amine groups during peptide synthesis. The compound's structure allows it to participate effectively in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides while maintaining the integrity of reactive amine groups.

Target and Mode of Action

The primary target of this compound is the amine group in organic synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions, which is essential for subsequent reactions in peptide synthesis. This property facilitates the formation of peptides with desired sequences and structures by providing a reliable method for protecting amino groups during the assembly process.

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways, particularly in SPPS. Its stability at room temperature and long shelf-life make it an attractive choice for researchers working on peptide-based drugs and therapeutic agents.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemistry : It is utilized in synthesizing peptides and other complex molecules, contributing to advancements in organic chemistry.

Biology : The compound aids in studying protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.

Medicine : It is instrumental in developing peptide-based drugs, enhancing therapeutic options for various diseases.

Industry : The compound finds use in producing biochemical and pharmaceutical products, showcasing its relevance beyond academic research.

Research Findings

Recent studies have investigated the biological activities and potential toxicological effects associated with similar compounds, providing context for understanding this compound's profile.

- Toxicological Studies : Research utilizing in silico methods has highlighted potential toxic effects linked to structurally similar compounds. These studies emphasize the importance of understanding the safety profiles of compounds used in peptide synthesis and drug development .

- Enzymatic Activity : Investigations into related amino acids have revealed their roles in metabolic pathways, suggesting that derivatives like this compound may influence metabolic control mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of this compound into peptide chains, enhancing yield and purity. |

| Study 2 | Drug Development | Explored the use of Fmoc-protected amino acids in synthesizing novel therapeutic agents with improved efficacy against specific diseases. |

| Study 3 | Enzyme Interaction | Investigated how peptides synthesized with this compound interact with target enzymes, revealing potential pathways for drug action. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Fmoc-(±)-3-amino-3-methylpent-4-enoic acid, and how is its purity validated?

- Methodology : The compound is typically synthesized via Fmoc-protection of the amine group in (±)-3-amino-3-methylpent-4-enoic acid using Fmoc-Cl (9-fluorenylmethyl chloroformate) in aqueous or organic media. The reaction requires pH control (≥7) to avoid premature deprotection or side reactions like β-elimination (observed in iodinated analogs) .

- Validation : Purity is assessed via reversed-phase HPLC (RP-HPLC) and NMR spectroscopy. For example, ¹H NMR should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and the alkene proton (δ 5.0–5.5 ppm). Mass spectrometry (MS) confirms molecular weight (C₂₀H₂₅NO₄, theoretical 343.4 g/mol) .

Q. How should N-Fmoc-(±)-3-amino-3-methylpent-4-enoic acid be stored to maintain stability?

- Storage Guidelines : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the Fmoc group. Avoid exposure to bases (e.g., amines) or prolonged light, which can degrade the compound. Stability data for similar Fmoc-amino acids indicate a shelf life of ≥12 months under these conditions .

Q. What are the primary applications of this compound in peptide synthesis?

- Role in SPPS : The Fmoc group protects the α-amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine or DBU. The pent-4-enoic acid backbone introduces conformational constraints, useful for studying peptide-protein interactions .

Advanced Research Questions

Q. How does the racemic nature of (±)-3-amino-3-methylpent-4-enoic acid impact its use in stereoselective peptide synthesis?

- Challenges : Racemic mixtures complicate the synthesis of enantiopure peptides. Resolution via chiral chromatography or enzymatic methods is required to isolate (R)- or (S)-isomers. Computational modeling (e.g., DFT) can predict stereochemical outcomes during coupling .

- Case Study : In a 2023 study, chiral derivatization with Marfey’s reagent enabled separation of enantiomers, achieving >98% ee for asymmetric peptide chains .

Q. What side reactions occur during Fmoc deprotection of this compound, and how can they be mitigated?

- Observed Issues : Base-induced cleavage (e.g., piperidine) may cause β-elimination of the pent-4-enoic acid side chain, generating undesired byproducts. This is exacerbated in polar aprotic solvents like DMF .

- Optimization : Use milder bases (e.g., 20% piperidine in DMF with 0.1 M HOBt) and lower temperatures (0–4°C). Monitor reaction progress via LC-MS to detect elimination products early .

Q. How does the alkene group in the pent-4-enoic acid backbone influence peptide conformational studies?

- Structural Impact : The alkene introduces rigidity, favoring turn or helical structures in peptides. Molecular dynamics simulations (e.g., AMBER or GROMACS) predict backbone dihedral angles, validated by circular dichroism (CD) spectroscopy .

- Experimental Example : In a 2024 study, incorporation of this residue into a model β-hairpin peptide increased thermal stability (ΔTm = +12°C) compared to linear analogs .

Methodological Considerations

Q. What analytical techniques are critical for characterizing derivatives of this compound?

- Techniques :

- NMR : ¹³C NMR distinguishes the quaternary carbon at C3 (δ 35–40 ppm) and the Fmoc carbonyl (δ 155–160 ppm).

- HPLC-MS : ESI-MS in positive ion mode detects [M+H]⁺ ions (m/z 344.4). RP-HPLC using a C18 column (gradient: 10–90% MeCN/H₂O + 0.1% TFA) resolves enantiomers .

Q. How can coupling efficiency be optimized when using this compound in SPPS?

- Protocol :

Activation : Use HBTU/HOBt or COMU (1:1 molar ratio) in DMF.

Coupling Time : 2–4 hours at 25°C, monitored via Kaiser test.

Racemization Control : Add 0.1 M Oxyma Pure to suppress racemization (reduces to <1%) .

Contradictions and Resolutions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.